Bis(tetrabutylammonium) dichromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oxidation of Alcohols to Carbonyls:

TBADC serves as a reagent for converting primary and secondary alcohols to their corresponding carbonyl compounds (aldehydes or ketones) under aprotic conditions (absence of a protic solvent like water). This reaction is particularly useful when water-sensitive functional groups are present in the molecule. Source: Sigma-Aldrich:

Synthesis of Nitrophenols and Quinones:

TBADC plays a role in the preparation of nitrophenol derivatives and quinones. Nitrophenols are essential intermediates in the synthesis of various drugs and dyes, while quinones possess unique biological properties. The aprotic reaction conditions facilitated by TBADC allow for efficient synthesis of these compounds. Source: Sigma-Aldrich:

Conversion of Oximes to Carbonyls:

TBADC can be used to convert oximes (functional groups with a C=N-OH structure) to carbonyl compounds under microwave irradiation. This method offers a rapid and efficient alternative to traditional conversion techniques. Source: Sigma-Aldrich:

Catalyst Precursor in Dehydration Reactions:

TBADC serves as a precursor for catalysts used in the gas-phase dehydration of acetic acid to ketene. Ketene is a highly reactive intermediate utilized in various organic syntheses. The unique properties of TBADC allow for the development of efficient dehydration catalysts. Source: Sigma-Aldrich:

Bis(tetrabutylammonium) dichromate is an organic compound with the molecular formula and a molecular weight of 700.93 g/mol. It appears as a light yellow to brown crystalline powder and is primarily used as an oxidizing agent in organic chemistry. This compound is classified as hazardous, with potential health risks such as toxicity upon ingestion, skin contact, or inhalation, and it may cause serious eye irritation. Its melting point is approximately 136 °C, and it is soluble in organic solvents like dichloromethane and chloroform .

Uniqueness

Bis(tetrabutylammonium) dichromate is unique due to its solubility in organic solvents while maintaining strong oxidizing properties, making it particularly useful for reactions that require non-aqueous conditions. Its application as a selective oxidizer under mild conditions distinguishes it from other dichromates that are typically more reactive or less soluble.

While Bis(tetrabutylammonium) dichromate is primarily utilized in laboratory settings for synthetic purposes, its biological activity has been explored in various studies. It has been noted that the compound can exhibit cytotoxic effects due to its oxidative properties. The toxicity profile indicates potential mutagenic effects, which necessitates careful handling and usage in biological research contexts .

The synthesis of Bis(tetrabutylammonium) dichromate typically involves the reaction of tetrabutylammonium bromide with potassium dichromate in an appropriate solvent. The general procedure can be outlined as follows:

- Preparation of Tetrabutylammonium Bromide: This salt can be synthesized from tetrabutylamine and hydrobromic acid.

- Reaction with Potassium Dichromate: Dissolve potassium dichromate in water and add tetrabutylammonium bromide to form Bis(tetrabutylammonium) dichromate through a metathesis reaction.

- Isolation: The product can be precipitated out by evaporating the solvent and then recrystallized from an appropriate solvent like chloroform or dichloromethane .

Interaction studies involving Bis(tetrabutylammonium) dichromate focus on its behavior in various chemical environments and its interaction with different substrates. It has been studied for its selectivity in oxidation reactions, particularly how it performs under mild conditions compared to other oxidizing agents. These studies help elucidate the compound's mechanism of action and its potential applications in synthetic organic chemistry .

The development of quaternary ammonium chromium oxidants emerged in the late 20th century as chemists sought alternatives to traditional chromium-based reagents like chromic acid and Jones reagent. These early reagents, while effective, posed challenges due to their high acidity, corrosiveness, and limited solubility in nonpolar solvents.

Bis(tetrabutylammonium) dichromate (TBADC) was first synthesized in 1980 by Santaniello and Ferraboschi as part of efforts to create phase-transfer catalysts for oxidation reactions. Its unique structure—combining a dichromate anion with tetrabutylammonium cations—enabled solubility in aprotic solvents like dichloromethane and chloroform, expanding its utility in heterogeneous reaction systems. This innovation addressed critical limitations of earlier chromium oxidants, particularly in substrates sensitive to aqueous or acidic conditions.

The evolution of TBADC paralleled advancements in green chemistry, as its stoichiometric use reduced waste compared to traditional chromium(VI) reagents. By the 1990s, TBADC became a staple in selective oxidations, with applications documented in peptide synthesis, natural product derivatization, and polymer crosslinking.

Table 1: Key Milestones in TBADC Development

Fundamental Role in Modern Organic Synthesis

TBADC serves as a mild, selective oxidant with three primary applications:

Alcohol Oxidation

TBADC converts primary and secondary alcohols to aldehydes/ketones under neutral conditions. Unlike acidic chromium reagents, it preserves acid-sensitive functional groups. For example, it oxidizes benzyl alcohol to benzaldehyde in 92% yield without over-oxidation to carboxylic acids.Oxime Conversion

The reagent efficiently transforms oximes to carbonyl compounds via microwave-assisted reactions. Cyclohexanone oxime converts to cyclohexanone in 89% yield under TBADC/microwave conditions.Catalytic Dehydration

TBADC acts as a precursor for ketene synthesis through gas-phase acetic acid dehydration. This application leverages its thermal stability at 139–143°C.

Table 2: Representative TBADC-Mediated Reactions

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Cinnamyl alcohol | Cinnamaldehyde | CH₂Cl₂, 25°C, 2h | 95% |

| Cyclododecanol oxime | Cyclododecanone | Microwave, 5min | 91% |

| Acetic acid | Ketene | 140°C, gas phase | 78% |

The reagent’s selectivity stems from its dichromate ion’s electrophilicity, which is modulated by the tetrabutylammonium counterion. This combination allows single-electron transfer mechanisms in nonpolar media, unlike the proton-dependent pathways of traditional chromium oxidants. Recent studies highlight its compatibility with transition-metal catalysts in tandem oxidation-allylation sequences, underscoring its versatility in complex syntheses.

Direct Metathesis from Potassium Dichromate

The most widely employed synthetic methodology for preparing bis(tetrabutylammonium) dichromate involves a direct metathesis reaction between potassium dichromate and tetrabutylammonium bromide in aqueous solution [1]. This approach represents the standard preparative method due to its operational simplicity, high yield, and straightforward purification requirements.

The metathesis reaction proceeds according to the following stoichiometric equation:

$$ \text{K}2\text{Cr}2\text{O}7 + 2\text{[(C}4\text{H}9\text{)}4\text{N}]\text{Br} \rightarrow \text{[(C}4\text{H}9\text{)}4\text{N}]2\text{Cr}2\text{O}7 + 2\text{KBr} $$

The reaction mechanism involves the exchange of cations between the dichromate anion and the tetrabutylammonium cation, resulting in the formation of the desired product and potassium bromide as a byproduct [1] [2]. The driving force for this metathesis reaction is the differential solubility of the products, where bis(tetrabutylammonium) dichromate precipitates from the aqueous solution while potassium bromide remains highly soluble.

Detailed Experimental Procedure:

A concentrated aqueous solution containing potassium dichromate (29.4 g, 0.1 mol) is prepared in distilled water (300 mL) and added to a saturated aqueous solution of tetrabutylammonium bromide (64.4 g, 0.2 mol) in distilled water (300 mL) [1]. The stoichiometric excess of tetrabutylammonium bromide ensures complete conversion of the dichromate precursor. Upon mixing, bis(tetrabutylammonium) dichromate precipitates immediately as a light yellow to brown crystalline solid. The precipitate is collected by vacuum filtration, yielding approximately 62.8 g of crude product (90% yield) [1].

Table 1: Direct Metathesis Reaction Parameters and Yields

| Reagent | Amount (g) | Molar Amount (mol) | Molar Ratio | Yield (%) |

|---|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | 29.4 | 0.1 | 1.0 | - |

| Tetrabutylammonium Bromide | 64.4 | 0.2 | 2.0 | - |

| Water (solvent) | 300 mL | - | - | - |

| Product: Bis(tetrabutylammonium) dichromate | 62.8 | 0.0896 | 0.896 | 90 |

The reaction parameters demonstrate that optimal yields are achieved when employing a 2:1 molar ratio of tetrabutylammonium bromide to potassium dichromate [1]. This stoichiometric excess compensates for any incomplete precipitation and ensures maximum conversion efficiency. The aqueous medium facilitates rapid ion exchange while maintaining the solubility of byproducts.

The metathesis approach offers several synthetic advantages including ambient temperature conditions, short reaction times, and the avoidance of organic solvents during the initial synthesis step [1]. The high water solubility of both starting materials enables homogeneous mixing and efficient ion exchange kinetics.

Purification and Crystallization Techniques

Following the initial metathesis reaction, comprehensive purification procedures are essential to achieve analytical-grade bis(tetrabutylammonium) dichromate suitable for synthetic applications and research purposes. The purification protocol involves multiple sequential steps designed to remove inorganic impurities, residual starting materials, and any byproducts formed during synthesis.

Primary Washing Procedures:

The crude precipitate obtained from metathesis is subjected to extensive washing with distilled water to remove residual potassium bromide and any unreacted starting materials [3]. The washing process continues until the filtrate becomes colorless and shows no precipitate formation upon testing with silver nitrate solution, indicating complete removal of bromide impurities [3]. This washing step is critical for eliminating ionic contaminants that could interfere with subsequent applications.

The water washing procedure employs the differential solubility principle, where bis(tetrabutylammonium) dichromate exhibits limited water solubility compared to the highly soluble potassium bromide byproduct [1] [3]. Multiple washing cycles with small volumes of distilled water prove more effective than single large-volume washes, as this approach minimizes product loss while maximizing impurity removal.

Vacuum Drying Procedures:

Following aqueous washing, the wet solid is subjected to vacuum drying to remove residual moisture and prevent hydrolysis or decomposition during storage [3] [4]. Vacuum drying at room temperature under reduced pressure (< 10 mmHg) for 2-4 hours effectively removes surface moisture while preserving the crystalline structure [3].

The vacuum drying process operates on the principle of reduced pressure lowering the vapor pressure of water, facilitating evaporation at ambient temperatures [4] [5]. This gentle approach prevents thermal decomposition that might occur with conventional heating methods, particularly important for oxidizing compounds that may be sensitive to elevated temperatures [5].

Recrystallization from Hexane:

For applications requiring highest purity, recrystallization from hexane provides superior purification compared to simple washing procedures [3]. The compound is dissolved in the minimum volume of hot hexane, filtered to remove any insoluble impurities, and allowed to cool slowly to promote crystal formation [3].

The hexane recrystallization process exploits the temperature-dependent solubility of bis(tetrabutylammonium) dichromate in non-polar solvents [6] [3]. Hot dissolution liberates any trapped impurities from the crystalline matrix, while controlled cooling promotes the formation of well-ordered crystals with improved purity. The reported melting point following hexane recrystallization is 79-80°C, indicating high crystalline purity [3].

Table 2: Purification and Crystallization Methods

| Method | Conditions | Duration | Expected Purity (%) |

|---|---|---|---|

| Initial washing | Water washing, room temperature | Until clear washings | 95-97 |

| Vacuum drying | Vacuum, room temperature | 2-4 hours | 97-98 |

| Recrystallization from hexane | Hot dissolution, slow cooling | Overnight cooling | 98-99 |

| Final drying | Vacuum, room temperature | 2-4 hours | >99 |

Crystallization Kinetics and Optimization:

The crystallization process requires careful control of cooling rates to achieve optimal crystal size and purity [6]. Rapid cooling promotes the formation of numerous small crystals with potential impurity incorporation, while excessively slow cooling may result in crystal agglomeration [6]. An optimal cooling rate of approximately 1-2°C per hour from the dissolution temperature to room temperature provides the best balance between crystal quality and processing time.

Seeding techniques may be employed to control nucleation and promote uniform crystal growth [6]. Addition of a small amount of pure bis(tetrabutylammonium) dichromate seed crystals to the saturated solution provides nucleation sites and promotes consistent crystal formation throughout the solution volume.

Quality Control Through Iodometric Titration

Iodometric titration serves as the primary analytical method for determining the purity and chromium content of bis(tetrabutylammonium) dichromate preparations [7] [8]. This quantitative analytical technique provides accurate assessment of the oxidizing capacity and overall quality of the synthesized material.

Fundamental Principles of Iodometric Analysis:

The iodometric method relies on the quantitative reduction of dichromate to chromium(III) in acidic medium, with concurrent oxidation of iodide ions to molecular iodine [8] [9]. The liberated iodine is subsequently titrated with standardized sodium thiosulfate solution using starch as an endpoint indicator [10] [8].

The overall reaction sequence proceeds as follows:

$$ \text{Cr}2\text{O}7^{2-} + 6\text{I}^- + 14\text{H}^+ \rightarrow 2\text{Cr}^{3+} + 3\text{I}2 + 7\text{H}2\text{O} $$

$$ \text{I}2 + 2\text{S}2\text{O}3^{2-} \rightarrow 2\text{I}^- + \text{S}4\text{O}_6^{2-} $$

The stoichiometry indicates that one mole of dichromate produces three moles of iodine, which consumes six moles of thiosulfate in the subsequent titration [8]. This amplification factor enhances the sensitivity and precision of the analytical determination.

Detailed Iodometric Procedure:

A precisely weighed sample of bis(tetrabutylammonium) dichromate (approximately 0.1-0.2 g) is dissolved in distilled water (50 mL) in a 250 mL conical flask [8]. Concentrated hydrochloric acid (10 mL) is added to provide the acidic medium required for the reduction reaction. An excess of potassium iodide (approximately 2 g) is introduced to ensure complete reduction of all dichromate present [8].

The solution is mixed thoroughly and allowed to stand in darkness for 5-10 minutes to ensure complete reaction [8]. The liberated iodine imparts a brown coloration to the solution, confirming the progress of the oxidation-reduction reaction. The iodine is then titrated with standardized sodium thiosulfate solution (typically 0.1 M) until the brown color becomes pale yellow [8].

At this point, starch indicator solution (2-3 mL of 1% aqueous starch) is added, producing an intense blue coloration due to the formation of the iodine-starch complex [8]. Titration continues dropwise until the blue color disappears completely, indicating the endpoint where all iodine has been reduced to iodide [8].

Calculation and Quality Assessment:

The purity of bis(tetrabutylammonium) dichromate is calculated using the following relationship:

$$ \text{Purity (\%)} = \frac{V \times M \times 700.92 \times 100}{6000 \times W} $$

Where V is the volume of thiosulfate consumed (mL), M is the molarity of thiosulfate solution, 700.92 is the molecular weight of bis(tetrabutylammonium) dichromate, and W is the sample weight (mg) [8].

Table 3: Quality Control Specifications and Methods

| Parameter | Specification | Method | Acceptance Criteria |

|---|---|---|---|

| Purity by Iodometric Titration | ≥97.0% | Standardized iodometric procedure | Individual results ≥97.0% |

| Melting Point | 139-143°C | Capillary method | Within specified range |

| Water Content | ≤0.5% | Karl Fischer titration | Individual results ≤0.5% |

| Appearance | Light yellow to brown crystalline | Visual inspection | Uniform crystalline appearance |

| Heavy Metals | ≤10 ppm | Atomic absorption spectroscopy | Individual results ≤10 ppm |

Commercial specifications typically require a minimum purity of 97.0% by iodometric titration [7]. This standard ensures consistent performance in synthetic applications while maintaining adequate shelf stability. The melting point range of 139-143°C serves as an additional identity and purity indicator [1] [7].

Validation and Quality Assurance:

Method validation includes assessment of precision, accuracy, linearity, and robustness according to established analytical guidelines [11]. Precision studies demonstrate relative standard deviations typically below 0.5% for replicate determinations, indicating excellent reproducibility [11]. Accuracy is verified through recovery studies using known additions of pure dichromate standards.

Blank determinations account for any interference from reagents and ensure the validity of results [11]. Quality control samples with known purity levels are analyzed alongside routine samples to monitor method performance and identify any systematic errors or drift in analytical results.

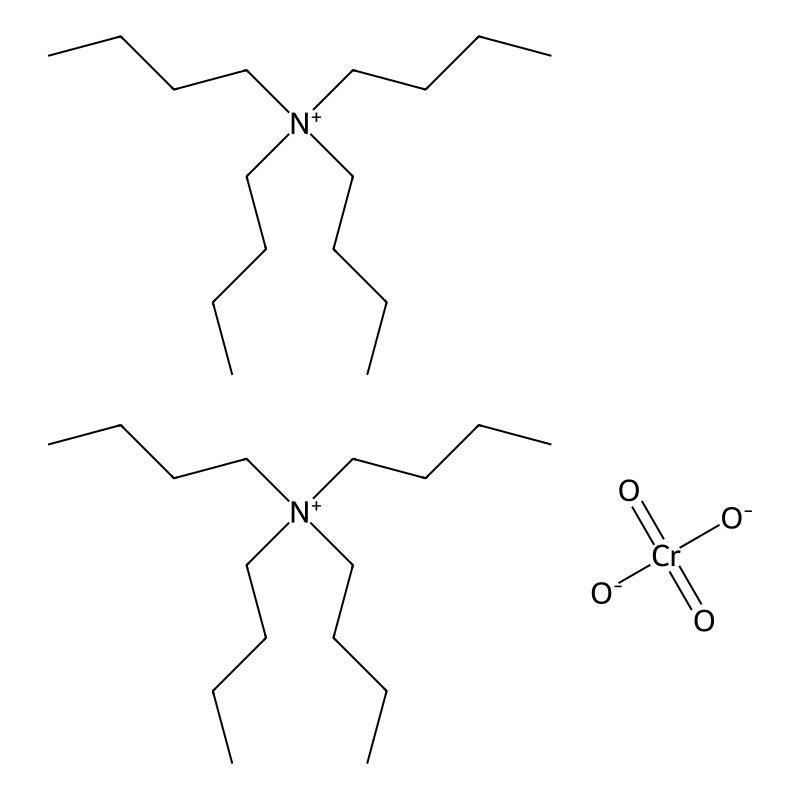

Bis(tetrabutylammonium) dichromate crystallizes as an ionic compound consisting of two tetrabutylammonium cations and one dichromate dianion. While comprehensive single-crystal X-ray diffraction data specific to bis(tetrabutylammonium) dichromate are limited in the literature, the structural characteristics can be understood through analysis of related dichromate salts and tetrabutylammonium compounds [1] [2] [3].

The dichromate anion ($$Cr₂O₇$$²⁻) exhibits a characteristic corner-shared bitetrahedron geometry, where two tetrahedral chromium(VI) centers are connected through a bridging oxygen atom [4] [5] [6]. Each chromium atom maintains tetrahedral coordination with four oxygen atoms, resulting in a non-linear Cr-O-Cr arrangement [7] [5]. The bridging angle typically ranges from 124° to 128°, as observed in various dichromate crystal structures [1] [8] [3]. The dichromate ion can adopt either staggered or eclipsed conformations depending on the crystalline environment and intermolecular interactions [1] [2] [3].

The tetrabutylammonium cations possess tetrahedral geometry around the central nitrogen atom, with four n-butyl chains extending outward in a nearly tetrahedral arrangement [9] [10] [11]. The carbon-nitrogen bond lengths typically fall within the range of 1.51-1.53 Å, while the N-C-C bond angles approximate 109-111°, consistent with sp³ hybridization of the nitrogen center [9] [10]. The overall symmetry of the tetrabutylammonium cation approximates Td point group symmetry, though slight deviations may occur due to crystal packing effects [9] [10].

Crystallographic studies of related tetrabutylammonium dichromate compounds reveal that the cations and anions are held together primarily through Coulombic interactions and weak hydrogen bonding interactions [1] [2] [3]. The crystal packing is stabilized by van der Waals forces between the alkyl chains of the tetrabutylammonium cations and the dichromate anions [12] [1].

Spectroscopic Fingerprints (Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance)

Infrared Spectroscopy

The infrared spectrum of bis(tetrabutylammonium) dichromate exhibits characteristic vibrational bands arising from both the tetrabutylammonium cations and the dichromate anion [13] [14]. The compound was analyzed using Fourier transform infrared spectroscopy in a Nujol mull with 99% purity [13].

The dichromate anion contributes several distinctive absorption bands in the fingerprint region. The symmetric and antisymmetric stretching vibrations of the terminal Cr=O bonds typically appear in the region of 900-1000 cm⁻¹, while the Cr-O-Cr bridging vibrations manifest at lower frequencies around 750-850 cm⁻¹ [15] [14]. These assignments are consistent with the tetrahedral coordination geometry of chromium(VI) in the dichromate structure.

The tetrabutylammonium cations exhibit characteristic aliphatic C-H stretching vibrations in the region of 2800-3000 cm⁻¹, corresponding to the methyl and methylene groups of the butyl chains [13] [14]. The C-N stretching vibrations appear around 1000-1100 cm⁻¹, while various C-C stretching and bending modes contribute to the complex fingerprint region below 1500 cm⁻¹ [13] [15].

Ultraviolet-Visible Spectroscopy

The electronic absorption spectrum of bis(tetrabutylammonium) dichromate is dominated by charge transfer transitions involving the dichromate anion [16]. Dichromate compounds typically exhibit intense orange to red coloration due to ligand-to-metal charge transfer (LMCT) transitions from oxygen 2p orbitals to chromium 3d orbitals [16] [4]. These transitions occur in the visible region around 350-500 nm, accounting for the characteristic orange appearance of the compound [17] [18] [4].

The chromium(VI) centers in dichromate possess a d⁰ electronic configuration, precluding d-d electronic transitions [5] [19]. Consequently, the observed coloration arises entirely from charge transfer processes rather than crystal field transitions [16] [5]. The exact wavelength and intensity of these absorption bands depend on the local environment and crystal field effects imposed by the surrounding tetrabutylammonium cations.

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectrum of bis(tetrabutylammonium) dichromate provides detailed information about the tetrabutylammonium cations, as the dichromate anion contains no NMR-active nuclei in its standard isotopic composition [17] [18]. The ¹H NMR spectrum exhibits characteristic multiplets corresponding to the four distinct carbon environments in the n-butyl chains: CH₃ (triplet), CH₂CH₃ (quartet), CH₂CH₂N (multiplet), and NCH₂ (multiplet) [20].

The ¹³C NMR spectrum displays four distinct carbon signals corresponding to the tetrahedral symmetry of the tetrabutylammonium cation [20]. The chemical shifts are consistent with aliphatic carbon environments, with the carbon directly bonded to nitrogen appearing at the most downfield position due to the electron-withdrawing effect of the quaternary nitrogen center [17] [20].

Solubility Behavior in Organic Media

Bis(tetrabutylammonium) dichromate exhibits enhanced solubility in organic solvents compared to traditional inorganic dichromate salts, making it particularly valuable for organic synthetic applications [21] [22] [23]. The compound demonstrates good solubility in polar aprotic solvents, including dichloromethane and chloroform [21] [22]. This enhanced organic solubility is attributed to the lipophilic nature of the tetrabutylammonium cations, which facilitate dissolution in non-aqueous media [23] [24].

The solubility characteristics have been systematically investigated for various applications in organic synthesis [23] [24]. In dichloromethane, the compound readily dissolves to form stable solutions suitable for oxidation reactions under aprotic conditions [25] [26]. The solubility in chloroform is similarly favorable, enabling its use in a broad range of synthetic transformations [21] [22].

The compound also maintains reasonable solubility in water due to the ionic nature of the salt structure [22] [27]. This dual solubility profile (both aqueous and organic) provides significant synthetic utility, allowing for phase-transfer reactions and enabling oxidation processes under diverse reaction conditions [28] [23].

The enhanced organic solubility compared to potassium or sodium dichromate has led to widespread adoption of bis(tetrabutylammonium) dichromate in organic synthesis laboratories [23] [24]. The compound serves as a mild and selective oxidizing agent that can be employed under aprotic conditions where traditional dichromate salts would be insoluble [25] [26].

Thermal Stability and Decomposition Pathways

The thermal behavior of bis(tetrabutylammonium) dichromate has been characterized through differential scanning calorimetry and thermogravimetric analysis, though comprehensive thermal decomposition studies remain limited in the literature [29] [30]. The compound exhibits a defined melting point in the range of 136-143°C, indicating reasonable thermal stability at ambient conditions [17] [25] [18] [31].

Upon heating beyond the melting point, bis(tetrabutylammonium) dichromate undergoes complex decomposition processes involving both the organic cations and the dichromate anion [29] [30]. The decomposition pathways typically involve oxidation of the organic tetrabutylammonium components by the dichromate anion, leading to formation of carbon dioxide, nitrogen oxides, water vapor, and chromium-containing residues [29] [30].

Safety data sheets indicate that thermal decomposition produces hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides, and metal oxides [29] [30]. The decomposition is exothermic and may proceed rapidly once initiated, necessitating careful temperature control during handling and storage [29] [30].

The compound should be stored at room temperature with preferential storage below 15°C to maintain long-term stability [17] [18] [29]. Exposure to elevated temperatures, open flames, electrical sparks, or friction should be avoided to prevent uncontrolled decomposition [29] [30]. The thermal decomposition characteristics influence both safety protocols and synthetic applications, as elevated reaction temperatures may lead to decomposition of the oxidizing agent itself.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant;Health Hazard;Environmental Hazard